molecular formula C23H19N3O2 B11654006 N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide

N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide

Cat. No.: B11654006
M. Wt: 369.4 g/mol
InChI Key: XFEXQZSAZPHGCO-UHFFFAOYSA-N
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Description

N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide is a compound that belongs to the class of phthalazine derivatives Phthalazines are bicyclic N-heterocycles known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide typically involves the reaction of 4-(4-methylphenyl)phthalazin-1-ol with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazine compounds.

Scientific Research Applications

N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other phthalazine derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases or receptors, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Azelastin: An antihistamine with a phthalazine core.

    Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.

    Hydralazine: An antihypertensive agent.

Uniqueness

N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide is unique due to its specific structural features and the presence of both phthalazine and acetamide moieties

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-[4-(4-methylphenyl)phthalazin-1-yl]oxyphenyl]acetamide

InChI

InChI=1S/C23H19N3O2/c1-15-7-9-17(10-8-15)22-20-5-3-4-6-21(20)23(26-25-22)28-19-13-11-18(12-14-19)24-16(2)27/h3-14H,1-2H3,(H,24,27)

InChI Key

XFEXQZSAZPHGCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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